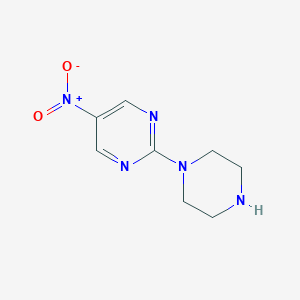

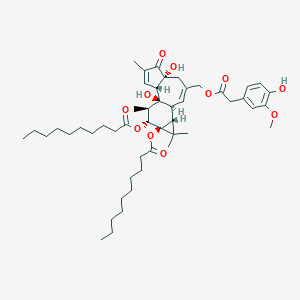

![molecular formula C7H9N5O B180212 5-氨基-2,6-二甲基吡唑并[3,4-d]嘧啶-4-酮 CAS No. 114936-13-9](/img/structure/B180212.png)

5-氨基-2,6-二甲基吡唑并[3,4-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . These compounds have been studied for their inhibitory activities against cyclin-dependent kinases (CDKs), making them interesting targets for cancer chemotherapy .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of chemical reactions . For instance, one method involves the reaction of an ethyl ester derivative with hydrazine hydrate in absolute ethanol . The reaction mixture is heated at reflux for several hours, then allowed to cool down to room temperature .Molecular Structure Analysis

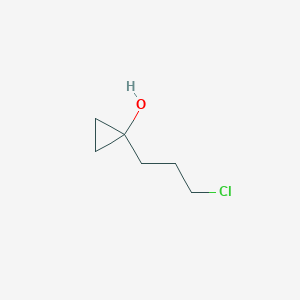

The molecular structure of “5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one” is characterized by a pyrazolo[3,4-d]pyrimidine core . This core is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines are complex and involve multiple steps . These reactions often involve the formation of new carbon-nitrogen bonds and the removal of various functional groups .科学研究应用

合成和生物评价

5-氨基-2,6-二甲基吡唑并[3,4-d]嘧啶-4-酮及其衍生物已被广泛研究,用于潜在的生物应用。已合成了一系列新的衍生物,显示出对癌细胞系(如HCT-116和MCF-7)的显著细胞毒活性。此外,这些化合物表现出对5-脂氧合酶的抑制作用,表明其潜力作为抗炎药物(Rahmouni et al., 2016)。

抗癌活性

已合成并针对MCF-7人类乳腺腺癌细胞系测试了几种新的5-氨基-2,6-二甲基吡唑并[3,4-d]嘧啶-4-酮衍生物。这些化合物显示出不同水平的抗肿瘤活性,突显了它们在癌症治疗中的潜力(Abdellatif et al., 2014)。

结构分析和分子识别

嘧啶类化合物,包括5-氨基-2,6-二甲基吡唑并[3,4-d]嘧啶-4-酮的衍生物,在生物学和医学中至关重要。它们的功能对于药物的作用至关重要,主要通过氢键和分子识别过程。详细的晶体学分析提供了对它们互变异构体和结构特征的洞察,这对于理解它们的生物相互作用至关重要(Rajam et al., 2017)。

抗病毒活性

已评估了5-氨基-2,6-二甲基吡唑并[3,4-d]嘧啶-4-酮的衍生物的潜在抗病毒活性。具体来说,已合成了N4-β-D-糖苷基吡唑并[3,4-d]嘧啶衍生物,并显示出对乙型肝炎病毒(HBV)的中等至高活性,表明它们在抗病毒治疗中的潜力(El‐Sayed等,2009)。

微波辅助合成

已开发了创新的合成方法,如微波辅助合成,用于嘧啶并[3,4-d]嘧啶-4-酮。这些方法具有短反应时间、节约原料和步骤、方便的产物分离等优势,表明它们在简化这些化合物合成过程中的重要性(Ng et al., 2022)。

未来方向

The future directions for research on “5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one” and similar compounds could involve further exploration of their potential as CDK inhibitors . This could include studies to better understand their mechanism of action, as well as investigations into their potential therapeutic applications .

属性

IUPAC Name |

5-amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c1-4-9-6-5(3-11(2)10-6)7(13)12(4)8/h3H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOYGMVLJHALMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NN(C=C2C(=O)N1N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-2,6-dimethyl-4,5-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

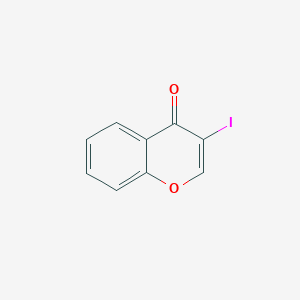

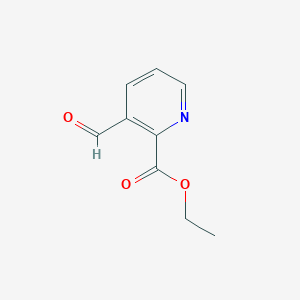

![4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B180135.png)